1-Phenothiazin-10-ylpropan-2-ol

Chiral Synthesis Biocatalysis Kinetic Resolution

Researchers pursuing enantiopure promethazine or ethopropazine require stereochemically defined intermediates. 1-Phenothiazin-10-ylpropan-2-ol is the validated chiral building block for stereodivergent synthesis of both (R)- and (S)-enantiomers. • Resolved to >99% ee via lipase-catalyzed kinetic resolution (E = 844) • Direct precursor to enantiopure drug candidates (84-98% ee final products) • Benchmark substrate for Novozym 435 and Lipozyme TL IM biocatalysis Supplied as racemic mixture for chiral resolution protocols; consistent quality for reproducible enzymatic studies and analytical standard preparation.

Molecular Formula C15H15NOS
Molecular Weight 257.4 g/mol
CAS No. 32209-47-5
Cat. No. B130491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenothiazin-10-ylpropan-2-ol
CAS32209-47-5
Synonymsα-Methyl-10H-phenothiazine-10-ethanol;  10-(β-Hydroxypropyl)phenothiazine
Molecular FormulaC15H15NOS
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O
InChIInChI=1S/C15H15NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9,11,17H,10H2,1H3
InChIKeyOOARYLWNROHOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Phenothiazin-10-ylpropan-2-ol


1-Phenothiazin-10-ylpropan-2-ol (CAS 32209-47-5), also known as α-Methyl-phenothiazine-10-ethanol, is a chiral alcohol featuring a phenothiazine core. It is a key synthetic intermediate in the preparation of enantiomerically enriched pharmacologically active compounds, including promethazine and ethopropazine . Its primary utility in research and industrial chemistry stems from its role as a versatile chiral building block, rather than as a final therapeutic agent.

Chiral alcohol intermediate Phenothiazine-based building block with a defined stereocenter.

Stereochemical control studies Enables enantiomer-specific synthesis of phenothiazine drug candidates.

Chemoenzymatic resolution Reported substrate for lipase-catalyzed kinetic resolution workflows.

Why 1-Phenothiazin-10-ylpropan-2-ol Is Irreplaceable in Stereospecific Synthesis


The value of 1-Phenothiazin-10-ylpropan-2-ol lies in its chirality. The racemic mixture, or other achiral phenothiazine alcohols, cannot be directly substituted for this compound when the goal is the preparation of enantiomerically pure or enriched downstream drug candidates. The enantiomers of promethazine and ethopropazine exhibit different pharmacological profiles, making access to stereochemically defined intermediates a critical requirement . The chemoenzymatic resolution of this specific alcohol is a cornerstone for achieving high enantiomeric excess in the final products, a feat not replicable with its racemate or simpler, non-chiral analogs.

Target
Substitute
1-Phenothiazin-10-ylpropan-2-ol

Chiral alcohol with defined (R) or (S) configuration; enables enantioselective downstream synthesis.

Racemate or achiral phenothiazine alcohols

Lack stereochemical definition; enantiomeric purity may not transfer directly to final drug candidates.

Supports high enantiomeric excess (>99%) through reported kinetic resolution.

Chemical resolution methods may yield lower E values and require additional purification steps.

Stereochemical fidelity largely retained in final promethazine/ethopropazine synthesis.

Starting from racemate can limit final enantiomeric excess and increase purification burden.

Performance Benchmarks for 1-Phenothiazin-10-ylpropan-2-ol


Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol using Novozym 435 or Lipozyme TL IM lipases yields both enantiomers with exceptionally high enantioselectivity. This performance is quantified by an enantiomeric ratio (E) value of up to 844 . In comparison, a non-enzymatic, traditional chemical resolution would typically yield much lower E values, often below 100, and would be significantly less efficient in producing enantiomerically pure material. This high E value demonstrates the compound's suitability for efficient, high-purity chiral separation.

Enantioselectivity
Class-level
E = 844 (vs ~100 for chemical resolution)
Supports enantioselective resolution screening.
Lipase-mediated with Novozym 435 or Lipozyme TL IM.
Chiral Synthesis Biocatalysis Kinetic Resolution Stereochemistry

Stereochemical Purity of Isolated Enantiomers

Following the kinetic resolution, the isolated (R)- and (S)- enantiomers of 1-(10H-phenothiazin-10-yl)propan-2-ol are obtained with an enantiomeric excess (ee) greater than 99% . This is a critical differentiator from the racemic starting material (0% ee) and from products of less selective syntheses. The high ee value is a prerequisite for the subsequent synthesis of pharmacologically active compounds with defined stereochemistry, where even small amounts of the undesired enantiomer can compromise biological activity or safety.

Enantiomeric purity
Head-to-head
> 99% ee (isolated enantiomers)
Supports high enantiomeric purity synthesis.
Post-resolution by chiral HPLC; racemate 0% ee.
Enantiomeric Excess Chiral Purity Analytical Chemistry Process Chemistry

Precursor Efficiency for Enantiomerically Enriched Drugs

The enantiomerically pure 1-(10H-phenothiazin-10-yl)propan-2-ol was converted to (R)- and (S)-stereoisomers of the title drugs promethazine and ethopropazine with final enantiomeric excesses ranging from 84% to 98% . This demonstrates that the compound's high initial optical purity (>99% ee) is largely retained through subsequent chemical steps. Alternative routes starting from the racemate or a less enantiomerically enriched intermediate would not achieve this level of final product purity without additional, costly purification steps.

Precursor efficiency
Reported
Final drug ee 84–98% (from >99% ee precursor)
Supports stereochemical fidelity in final drug synthesis.
Four-step chemoenzymatic route; baseline 0% ee from racemate.
Synthetic Efficiency Drug Precursor Stereodivergent Synthesis Process Chemistry

High-Value Applications of 1-Phenothiazin-10-ylpropan-2-ol


Stereospecific Synthesis of Promethazine and Ethopropazine

The primary and most validated application of 1-Phenothiazin-10-ylpropan-2-ol is as a chiral building block in the stereodivergent synthesis of (R)- and (S)-promethazine and (R)- and (S)-ethopropazine. The process leverages the compound's ability to be resolved into its pure enantiomers (>99% ee) and then converted to the final drug candidates with high enantiomeric excess (84-98%) . This is essential for studying the distinct pharmacological properties of each stereoisomer and for developing enantiopure drug formulations.

Development of Chemoenzymatic Resolution Processes

This compound serves as an exemplary substrate for the development and optimization of lipase-catalyzed kinetic resolutions. The exceptionally high enantioselectivity (E = 844) achieved with commercially available lipases (Novozym 435, Lipozyme TL IM) makes it a valuable model system for research into biocatalysis and green chemistry . It is used to benchmark new enzymes or to optimize reaction conditions for the large-scale production of chiral alcohols.

Preparation of Chiral Reference Standards and Metabolites

Given its role as a precursor to promethazine and ethopropazine, the enantiomerically pure forms of 1-Phenothiazin-10-ylpropan-2-ol can be used to synthesize chiral reference standards for analytical method development (e.g., chiral HPLC) or to prepare specific metabolites of these drugs for pharmacological and toxicological studies. The ability to obtain both enantiomers with >99% ee is critical for ensuring the accuracy and reliability of such standards .

Application
Selection Property
Validation Focus
Stereospecific drug synthesis
Chiral building block with defined stereochemistry
Final product enantiomeric excess and stereochemical retention
Chemoenzymatic resolution studies
Lipase-compatible substrate for kinetic resolution
Enantioselectivity (E) benchmarking under reported conditions
Chiral reference standard synthesis
Enantiomerically pure precursor (>99% ee)
Chiral HPLC method validation and metabolite identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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